molecular formula C15H10Br2FNO2 B593132 2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide CAS No. 1647-74-1

2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide

Cat. No.: B593132
CAS No.: 1647-74-1
M. Wt: 415.056
InChI Key: BXWKRDBSCPGFMV-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide is a chemical compound with the molecular formula C15H10Br2FNO2. It is characterized by the presence of bromine, fluorine, and benzoyl groups, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzoyl chloride followed by acylation with 4-bromoaniline. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing automated reactors to ensure precision and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted amides, oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]-2-chloroacetamide
  • 4-Bromo-2-fluorobenzonitrile
  • Ethyl (4-bromo-2-fluorobenzoyl)acetate

Uniqueness

2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

2-bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2FNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWKRDBSCPGFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702715
Record name 2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1647-74-1
Record name 2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (2-amino-5-bromophenyl)(2-fluorophenyl)methanone (15 g, 51.0 mmol) and sodium bicarbonate (12.85 g, 153 mmol) in CHCl3 (150 mL) was cooled in an ice bath to 0° C. A solution of 2-bromoacetyl bromide (4.89 mL, 56.1 mmol) was added drop-wise slowly and washed in with CHCl3 (30 ml). The cooling was removed and the mixture was stirred for 2 hr.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.85 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.89 mL
Type
reactant
Reaction Step Two

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